molecular formula C11H15NO4S B8441379 Methyl 3-(4-(methylsulfonamido)phenyl)propanoate

Methyl 3-(4-(methylsulfonamido)phenyl)propanoate

Cat. No. B8441379
M. Wt: 257.31 g/mol
InChI Key: METRPGNMBXFJST-UHFFFAOYSA-N
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Patent
US09265768B2

Procedure details

Methyl 3-(4-aminophenyl)propanoate (250 mg, 1.39 mmol) was dissolved in DCM (2 ml) and pyridine (500 μl), then methanesulfonyl chloride was added (191 mg, 1.67 mmol), and the mixture was stirred at RT for 2 hours. The reaction was diluted with DCM, and the organic phase was washed with HCl 1N (2×) and brine, dried over Na2SO4 and evaporated under vacuum to give 250 mg of the desired product.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 μL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([O:12][CH3:13])=[O:11])=[CH:4][CH:3]=1.[CH3:14][S:15](Cl)(=[O:17])=[O:16]>C(Cl)Cl.N1C=CC=CC=1>[CH3:14][S:15]([NH:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][C:10]([O:12][CH3:13])=[O:11])=[CH:6][CH:7]=1)(=[O:17])=[O:16]

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
NC1=CC=C(C=C1)CCC(=O)OC
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
500 μL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic phase was washed with HCl 1N (2×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CS(=O)(=O)NC1=CC=C(C=C1)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.